(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol
Overview
Description
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methanol as a Versatile Chemical Synthon
Methanol is highlighted as a crucial hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. Its effective utilization in organic synthesis, such as the N-methylation of amines using methanol as both a C1 synthon and H2 source, is emphasized, demonstrating the relevance of such simple alcohols in synthesis processes (Sarki et al., 2021).
Synthesis and Biological Activity
Synthesis of novel heterocyclic compounds with potential biological applications, such as anticancer and antimicrobial agents, is explored. This includes derivatives of pyrazoline and oxazole, indicating the utility of such compounds in medicinal chemistry (Katariya et al., 2021).
Novel Synthesis Methods
Exploration of new synthesis methods for hexahydro-1H-furo[3,4-c]pyran derivatives via the Prins cyclization process is another example of the application in synthetic chemistry. This involves the reaction of methanol derivatives with aldehydes, highlighting the role of such compounds in novel synthesis pathways (Reddy et al., 2012).
Comenic Acid Derivatives
The synthesis of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate from methanol and comenic acid under acidic catalysis shows the use of methanol derivatives in creating biologically active molecules. These molecules exhibit synergistic effects with antitumor drugs, underlining their significance in pharmaceutical applications (Kletskov et al., 2018).
Electrooxidation in Organic Chemistry
The electrooxidation of 1-methylpyrazole in methanol, resulting in various nitrile products, demonstrates an application in organic chemistry, especially in the synthesis of specialized organic compounds (Yoshida et al., 1995).
Charge-Transfer Chemistry
Investigation into the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones in methanol reveals the importance of such derivatives in studying the interactions of organic molecules with π-acceptors, which is crucial for understanding molecular behavior in various environments (Adam et al., 2021).
Methanol in Eco-Friendly Synthesis
The eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst highlights the role of methanol derivatives in sustainable chemical processes, providing an efficient and environmentally friendly method for methanol production (Ribeiro et al., 2017).
Properties
IUPAC Name |
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQDTXWYDZHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191577 | |
Record name | 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251760-96-9 | |
Record name | 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251760-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.